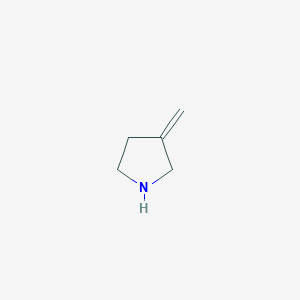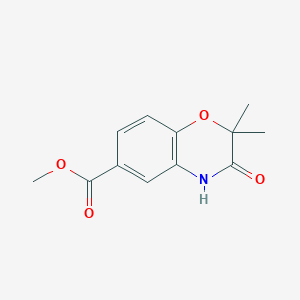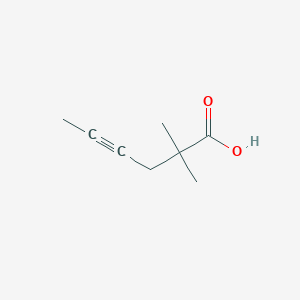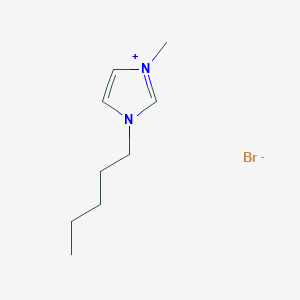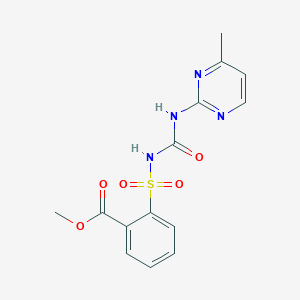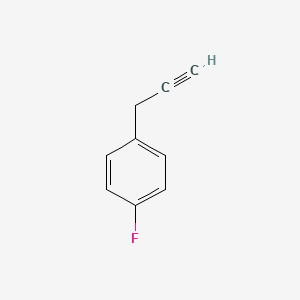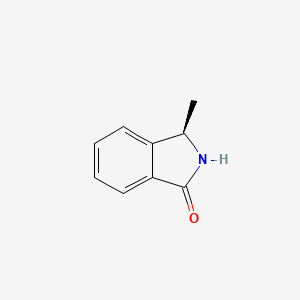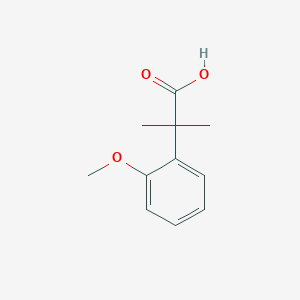
N-n-Propylmaleamic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-n-Propylmaleamic acid: is a chemical compound with the molecular formula C7H11NO3 and a molecular weight of 157.17 g/mol . It is also known by other names such as 4-oxo-4-(propylamino)isocrotonic acid and (Z)-4-oxo-4-(propylamino)-2-butenoic acid . This compound is characterized by the presence of a maleamic acid core structure with a propyl group attached to the nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions: N-n-Propylmaleamic acid can be synthesized through the reaction of maleic anhydride with n-propylamine. The reaction typically involves the following steps:
- Dissolution of maleic anhydride in an appropriate solvent such as tetrahydrofuran (THF).
- Addition of n-propylamine to the solution under controlled temperature conditions.
- Stirring the reaction mixture for a specific duration to ensure complete reaction.
- Isolation and purification of the product through recrystallization or other suitable methods .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions: N-n-Propylmaleamic acid undergoes various chemical reactions, including:
Hydrolysis: The compound can undergo hydrolysis to form maleic acid and n-propylamine under acidic or basic conditions.
Oxidation: It can be oxidized to form corresponding maleic acid derivatives.
Substitution: The amide group can participate in substitution reactions with suitable electrophiles.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic aqueous solutions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: Electrophiles such as alkyl halides or acyl chlorides.
Major Products Formed:
Hydrolysis: Maleic acid and n-propylamine.
Oxidation: Maleic acid derivatives.
Substitution: Substituted maleamic acid derivatives.
Scientific Research Applications
Chemistry: N-n-Propylmaleamic acid is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various maleic acid derivatives and other complex organic molecules .
Biology and Medicine:
Industry: In industrial applications, this compound is utilized in the production of polymers and resins. It can also be used in the formulation of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of N-n-Propylmaleamic acid involves its ability to undergo hydrolysis and other chemical transformations. The carboxy-group of the compound plays a crucial role in catalyzing amide hydrolysis, leading to the formation of maleic acid and n-propylamine . This catalytic activity is influenced by the substitution pattern on the carbon–carbon double bond, which affects the rate of hydrolysis and the stability of the resulting products .
Comparison with Similar Compounds
- N-Ethylmaleamic acid
- Maleamic acid
- N-Propylmaleimide
- N-Benzylmaleimide
- N-Cyclohexylmaleimide
- N-Phenylmaleimide
- N-Methylmaleimide
Comparison: N-n-Propylmaleamic acid is unique due to the presence of the propyl group attached to the nitrogen atom, which influences its chemical reactivity and physical properties. Compared to other similar compounds, it exhibits distinct hydrolysis and substitution reaction profiles, making it valuable in specific synthetic and industrial applications .
Properties
CAS No. |
36342-07-1 |
|---|---|
Molecular Formula |
C7H11NO3 |
Molecular Weight |
157.17 g/mol |
IUPAC Name |
4-oxo-4-(propylamino)but-2-enoic acid |
InChI |
InChI=1S/C7H11NO3/c1-2-5-8-6(9)3-4-7(10)11/h3-4H,2,5H2,1H3,(H,8,9)(H,10,11) |
InChI Key |
KDUIBZJVAXYHPY-UHFFFAOYSA-N |
SMILES |
CCCNC(=O)C=CC(=O)O |
Isomeric SMILES |
CCCNC(=O)/C=C/C(=O)O |
Canonical SMILES |
CCCNC(=O)C=CC(=O)O |
Key on ui other cas no. |
36342-07-1 |
Pictograms |
Irritant |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: The research paper highlights the exceptional catalytic activity of dimethyl-N-n-propylmaleamic acid in its own hydrolysis. What makes this compound so reactive?
A1: The remarkable reactivity of dimethyl-N-n-propylmaleamic acid stems from the combined effects of its structural features. [] Firstly, the presence of two alkyl groups (dimethyl) on the carbon-carbon double bond significantly enhances the rate of hydrolysis compared to mono-alkylated or unsubstituted analogs. [] Secondly, the specific spatial arrangement of these alkyl groups, not being constrained within a ring structure, further amplifies the catalytic efficiency. [] This unique combination results in an extremely high "effective concentration" of the carboxy-group, facilitating rapid intramolecular catalysis of amide hydrolysis. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


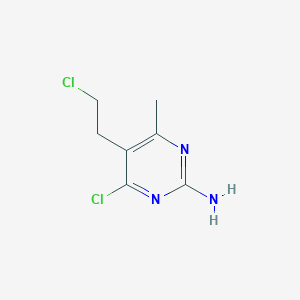
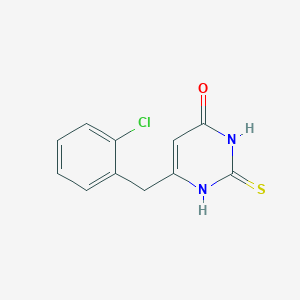
![Methyl (2R)-3-methyl-2-[[methyl-[(2-propan-2-yl-1,3-thiazol-4-yl)methyl]carbamoyl]amino]butanoate](/img/structure/B1365396.png)
